molecular formula C9H13N3O4S B12099508 n-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide

n-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B12099508
M. Wt: 259.28 g/mol
InChI Key: UVSBQTZBYBSNKG-UHFFFAOYSA-N
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Description

N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide is a chemical compound offered for research and further manufacturing applications. This benzenesulfonamide derivative is characterized by the presence of a nitro functional group and a methylaminoethyl side chain, making it a potential intermediate in organic synthesis and medicinal chemistry. Sulfonamide compounds with similar structures are frequently utilized as key building blocks in pharmaceutical research. For instance, the 2-nitrobenzenesulfonyl (Ns) group is a well-known protecting group in sophisticated multi-step syntheses, such as in the development of potent enzyme inhibitors like ACE2 inhibitors . Furthermore, related diarylsulfonamide scaffolds are investigated in the design of novel therapeutics, exemplified by their role as potential tubulin inhibitors against diseases like visceral leishmaniasis . Researchers may find this compound valuable for developing new synthetic routes or for exploring structure-activity relationships in drug discovery projects. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C9H13N3O4S/c1-10-6-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,10-11H,6-7H2,1H3

InChI Key

UVSBQTZBYBSNKG-UHFFFAOYSA-N

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group at the para position, forming 4-nitrobenzene.

    Sulfonation: The 4-nitrobenzene is then sulfonated to introduce a sulfonamide group, resulting in 4-nitrobenzene-1-sulfonamide.

    Alkylation: The final step involves the alkylation of the sulfonamide with 2-(Methylamino)ethyl chloride to produce N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include concentrated sulfuric acid for sulfonation and nitrating agents like nitric acid for nitration.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: 4-amino-N-[2-(Methylamino)ethyl]benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the methylamino group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₃N₃O₄S
  • Molecular Weight : 259.28 g/mol
  • Functional Groups : Nitro group, methylamino group, sulfonamide group

N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide has shown promising biological activities, particularly:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity by inhibiting specific enzymes or proteins, disrupting normal cellular functions. This mechanism makes it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
  • Enzyme Inhibition : Studies indicate that this compound can bind effectively to specific proteins and enzymes, modulating metabolic pathways that influence cellular processes such as growth and replication.

Research Applications

The compound's unique properties make it suitable for various research applications:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting bacterial infections due to its antimicrobial properties.
  • Biochemical Studies : Researchers utilize it to study enzyme interactions and metabolic pathways in cellular biology.
  • Pharmacological Investigations : Its potential therapeutic effects warrant extensive pharmacological evaluations to explore its efficacy and safety in clinical settings.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a new antimicrobial agent.
  • Enzyme Interaction Studies : Research highlighted the compound's ability to bind with specific enzymes involved in bacterial metabolism, leading to insights into its mechanism of action and potential therapeutic uses.
  • Synthesis and Modifications : Various synthetic routes have been explored for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties, making it a versatile candidate for drug development .

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs of N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide, highlighting variations in substituents and their implications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound C₉H₁₃N₃O₄S -NO₂ at C4
-CH₂CH₂N(CH₃)NH₂
259.29 (calculated) Hypothesized antimicrobial/antitumor activity; enhanced electron-withdrawing effects from nitro group.
N-[2-(1-Methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide C₁₇H₁₇N₃O₄S -NO₂ at C4
-CH₂CH₂-(1-methylindol-3-yl)
359.40 Indole moiety may enhance binding to aromatic receptors; potential CNS activity. Structural data available, but pharmacological properties uncharacterized.
4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide C₉H₁₄N₂O₃S -NH₂ at C4
-CH₂CH₂OH and -CH₃
242.29 Improved solubility due to hydroxyl group; possible use in prodrug design.
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S -Cl at C4
-CH₂CH₂NH-(2-chloro-4-nitrophenyl)
390.24 Dual chloro-nitro substituents increase electrophilicity; potential pesticide/herbicide applications.
N-(2-Chloroethyl)-4-methylbenzenesulfonamide C₉H₁₂ClNO₂S -CH₃ at C4
-CH₂CH₂Cl
233.72 Chloroethyl group may confer alkylating activity; historical use in anticancer research.
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide C₉H₁₃NO₃S -CH₃ at C4
-CH₂CH₂OH
215.27 High solubility in polar solvents; industrial applications as a surfactant or intermediate.

Comparative Analysis of Functional Groups and Bioactivity

Nitro Group vs. Amino/Chloro Substituents
  • Nitro (NO₂): Compounds like this compound and its indole derivative exhibit strong electron-withdrawing effects, which can enhance stability and reactivity in electrophilic substitution reactions. This group is associated with antimicrobial activity in sulfonamides .
  • Amino (NH₂): The 4-amino analog (C₉H₁₄N₂O₃S) shows increased solubility in aqueous media due to hydrogen bonding, making it suitable for drug formulations.
Side Chain Modifications
  • Methylaminoethyl (CH₂CH₂N(CH₃)): Introduces basicity, which may facilitate interactions with acidic residues in enzyme active sites.
  • Hydroxyethyl (CH₂CH₂OH) : Enhances hydrophilicity and metabolic stability, as seen in N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide .
  • Indolylethyl (CH₂CH₂-indole) : The indole group in the compound from may confer affinity for serotonin receptors or kinase targets .

Biological Activity

N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₃N₃O₄S
  • Molecular Weight: 259.28 g/mol
  • Functional Groups: Nitro group, methylamino group, sulfonamide moiety

The unique structural features of this compound contribute to its biological activity. The presence of the nitro group and the sulfonamide linkage is particularly significant in its interaction with biological targets.

This compound exhibits significant antimicrobial activity. Its mechanism primarily involves:

  • Enzyme Inhibition: The compound binds to specific enzymes or proteins, inhibiting their activity. This binding disrupts normal cellular functions, leading to therapeutic effects.
  • Modulation of Metabolic Pathways: By interacting with various proteins, it influences cellular processes such as growth and replication.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions due to its biological properties:

  • Antimicrobial Agent: Demonstrated efficacy against a range of bacterial strains.
  • Antitumor Activity: Preliminary studies suggest potential in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects: May modulate inflammatory pathways, providing benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamideIsoquinoline structurePotential for different biological activity
N-(2-(Dimethylamino)ethyl)-4-nitrobenzenesulfonamideDimethylamino instead of methylaminoAltered solubility and biological properties
N-(2-(Methylamino)ethyl)-4-aminobenzenesulfonamideAmino instead of nitro groupDifferent reactivity and therapeutic applications

This table highlights how variations in functional groups can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Antitumor Activity Investigation: Another research effort indicated that the compound could inhibit the proliferation of certain cancer cell lines, highlighting its potential role in cancer therapy .
  • Mechanistic Studies: Investigations into the binding affinity of the compound to specific enzymes revealed that it effectively competes with natural substrates, leading to decreased enzyme activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nitration of benzene derivatives, sulfonation, and alkylation. Key steps include:

  • Nitration : Introducing the nitro group at the para position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

  • Sulfonation : Reaction with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amidation with 2-(methylamino)ethylamine .

  • Optimization : Yields depend on stoichiometric ratios (e.g., 1:1.2 for sulfonamide coupling), solvent choice (e.g., DCM for solubility), and catalysts like triethylamine to neutralize HCl byproducts. Continuous flow reactors improve consistency in industrial-scale synthesis .

    Table 1: Comparison of Synthetic Methods

    StepReagents/ConditionsYield (%)Purity (HPLC)
    NitrationHNO₃/H₂SO₄, 0–5°C85–90>95%
    SulfonationClSO₃H, 50°C, 2 h75–8090%
    Amidation2-(Methylamino)ethylamine, DCM60–7085–90%

Q. How is the molecular structure of this compound characterized, and which spectroscopic methods are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., S–N bond length: 1.62 Å; nitro group torsion: 15°), critical for confirming regiochemistry .
  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 8.3 ppm (aromatic protons) and δ 2.8 ppm (methylamino protons). ¹³C NMR confirms sulfonamide connectivity (C–S at 125 ppm) .
  • IR Spectroscopy : Strong absorption at 1350 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (N–O nitro group) .

Q. What is the primary biological mechanism of action of this compound, and how does its sulfonamide group contribute to enzyme inhibition?

  • Methodological Answer : The sulfonamide moiety (–SO₂NH–) competitively inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Structural studies show hydrogen bonding between the sulfonyl oxygen and DHPS’s p-aminobenzoic acid (PABA) binding site . Modifying the methylaminoethyl side chain alters selectivity; bulkier groups reduce off-target effects in mammalian cells .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • pH Sensitivity : DHPS inhibition is pH-dependent; activity drops at pH <6 due to protonation of the sulfonamide nitrogen .
  • Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as outer membrane permeability affects efficacy .
  • Validation : Use isogenic bacterial strains with DHPS mutations to confirm target specificity .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of derivatives with enhanced inhibitory activity?

  • Methodological Answer :

  • Molecular Docking : Simulations using AutoDock Vina identify favorable interactions (e.g., nitro group with Arg 63 in DHPS). Derivatives with electron-withdrawing groups (e.g., –CF₃) improve binding affinity by 20% .

  • QSAR Models : Hammett constants (σ) correlate nitro group electronic effects with IC₅₀. A σ value >0.8 predicts higher activity .

    Table 2: Docking Scores of Derivatives

    DerivativeBinding Energy (kcal/mol)Target Protein
    Parent Compound-8.2DHPS (PDB: 1AJ0)
    –CF₃ Substituent-9.8DHPS (PDB: 1AJ0)
    –OCH₃ Substituent-7.5DHPS (PDB: 1AJ0)

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can continuous flow reactors address these?

  • Methodological Answer : Batch synthesis often suffers from heat transfer limitations during exothermic steps (e.g., nitration). Continuous flow reactors enable:

  • Temperature Control : Microfluidic channels maintain ±1°C tolerance, reducing by-products .
  • In-line Monitoring : UV-Vis or FTIR probes detect intermediates, allowing real-time adjustments .
  • Purification : Integrated liquid-liquid extraction removes unreacted amines, achieving >98% purity .

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